
Diphosphane-1,1,2,2-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphane-1,1,2,2-tetramine is an organophosphorus compound characterized by the presence of two phosphorus atoms and four amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphosphane-1,1,2,2-tetramine can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with amines under controlled conditions. The reaction typically requires a base, such as potassium tert-butoxide, to facilitate the formation of the diphosphane bond . Another method involves the use of radical-initiated P,P-metathesis reactions, where diphosphanes are combined with suitable reagents under ambient conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphane-1,1,2,2-tetramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphorus and amine groups, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one or more amine groups with other functional groups.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphines. These products have various applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
Diphosphane-1,1,2,2-tetramine has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, where it facilitates various catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diphosphane-1,1,2,2-tetramine involves its interaction with molecular targets through its phosphorus and amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical and biological pathways . The compound’s ability to act as a ligand and form stable complexes is central to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphosphane: A simpler compound with two phosphorus atoms and no amine groups.
Bisphosphine: Contains two phosphine groups linked by a backbone, often used as ligands in catalysis.
Phosphine Oxide: Formed by the oxidation of phosphines, with applications in various chemical processes.
Uniqueness
Diphosphane-1,1,2,2-tetramine is unique due to the presence of both phosphorus and amine groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in catalysis and other applications .
Propriétés
Numéro CAS |
63681-12-9 |
|---|---|
Formule moléculaire |
H8N4P2 |
Poids moléculaire |
126.04 g/mol |
InChI |
InChI=1S/H8N4P2/c1-5(2)6(3)4/h1-4H2 |
Clé InChI |
UEKDEXAKUVJIFI-UHFFFAOYSA-N |
SMILES canonique |
NP(N)P(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide](/img/structure/B14503608.png)
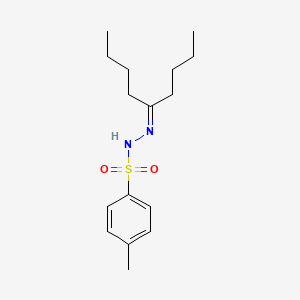
![8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14503636.png)
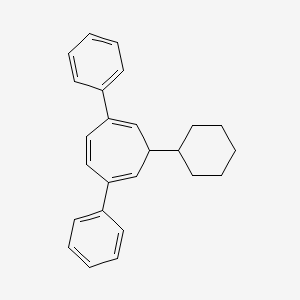
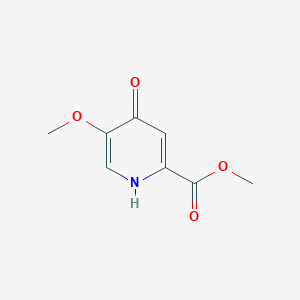

![5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione](/img/structure/B14503677.png)
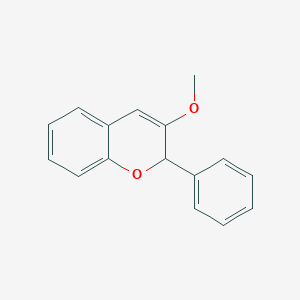
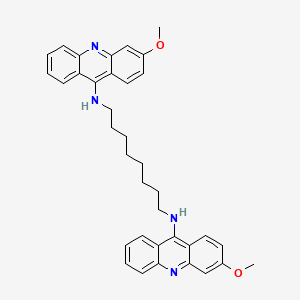
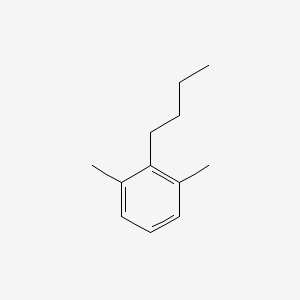
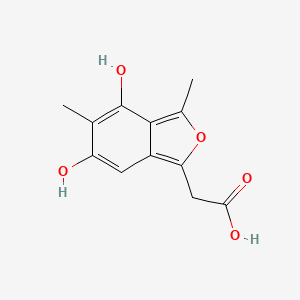
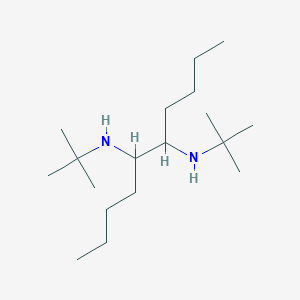
![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
